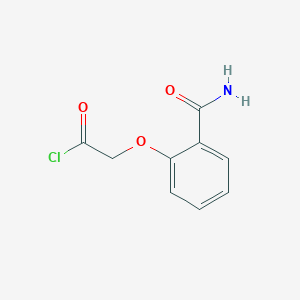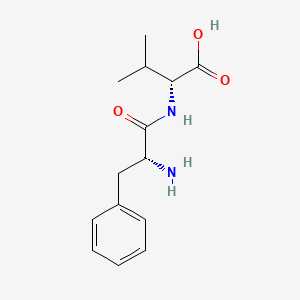![molecular formula C9H16N2O B14296944 N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine CAS No. 124852-90-0](/img/structure/B14296944.png)
N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine is a compound that belongs to the class of hydroxylamines. Hydroxylamines are known for their versatile reactivity and are used in various chemical reactions and applications. This compound features a unique structure with a di(prop-2-en-1-yl)amino group attached to a propylidene chain, which is further connected to a hydroxylamine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine can be achieved through several synthetic routes. One common method involves the reaction of di(prop-2-en-1-yl)amine with a suitable aldehyde or ketone to form the corresponding imine, which is then reduced to the hydroxylamine derivative. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or chromatography to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include nitroso compounds, amines, and substituted hydroxylamines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
作用機序
The mechanism of action of N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
Similar compounds to N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine include:
- N,N-Di(prop-2-yn-1-yl)adamantan-1-amines
- N-(Prop-2-en-1-yl)acetamide
- Imidazole derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the di(prop-2-en-1-yl)amino group and the hydroxylamine moiety. This structure imparts distinct reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
124852-90-0 |
|---|---|
分子式 |
C9H16N2O |
分子量 |
168.24 g/mol |
IUPAC名 |
N-[3-[bis(prop-2-enyl)amino]propylidene]hydroxylamine |
InChI |
InChI=1S/C9H16N2O/c1-3-7-11(8-4-2)9-5-6-10-12/h3-4,6,12H,1-2,5,7-9H2 |
InChIキー |
RRALIHZWCSGHLA-UHFFFAOYSA-N |
正規SMILES |
C=CCN(CCC=NO)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Thieno[3,4-d]isoxazole, 3a,4,6,6a-tetrahydro-3-phenyl-, 5,5-dioxide](/img/structure/B14296862.png)
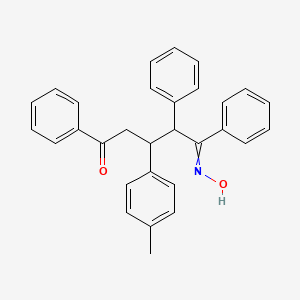
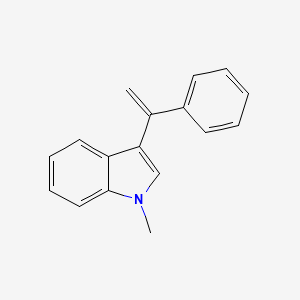

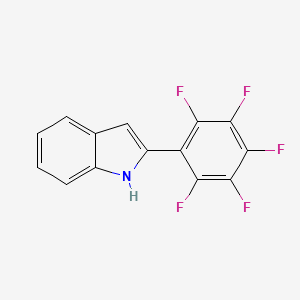
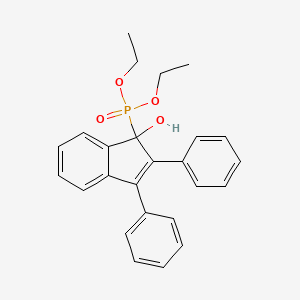
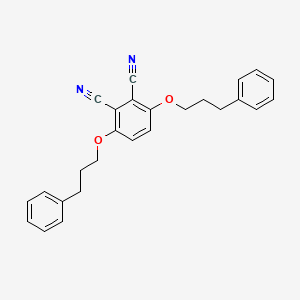
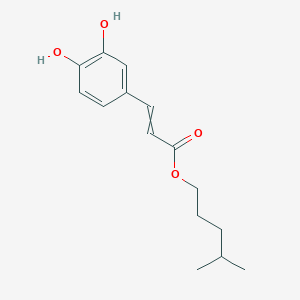
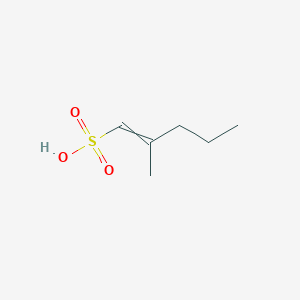
![2-Chloro-4-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14296896.png)
